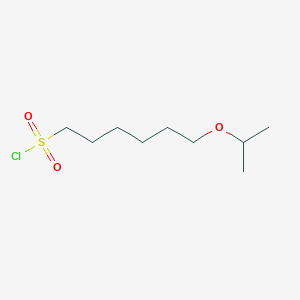
5-(1H-tetrazol-1-yl)-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-tetrazol-1-yl)-1-naphthol is a compound that features a tetrazole ring attached to a naphthol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-tetrazol-1-yl)-1-naphthol typically involves the formation of the tetrazole ring followed by its attachment to the naphthol structure. One common method involves the reaction of naphthol with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(1H-tetrazol-1-yl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The hydroxyl group on the naphthol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various ethers and esters.
科学的研究の応用
5-(1H-tetrazol-1-yl)-1-naphthol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 5-(1H-tetrazol-1-yl)-1-naphthol involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The naphthol moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: Another tetrazole-containing compound with different structural properties and applications.
1H-tetrazole-5-thiol: A tetrazole derivative with sulfur, used in different chemical reactions and applications.
Uniqueness
5-(1H-tetrazol-1-yl)-1-naphthol is unique due to the combination of the tetrazole ring and naphthol moiety, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H8N4O |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
5-(tetrazol-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H |
InChIキー |
FYCYWZROLGBZMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)


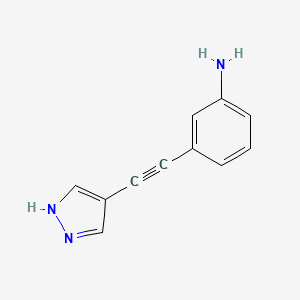

![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)
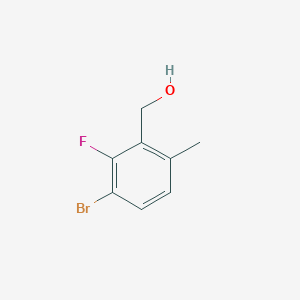

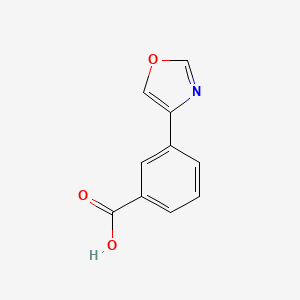
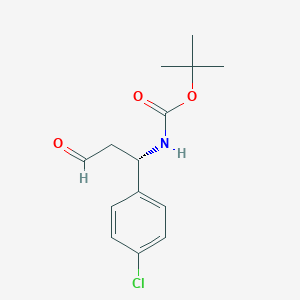
![5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13638787.png)
aminehydrochloride](/img/structure/B13638796.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)
